7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine
Brand Name: Vulcanchem
CAS No.: 389117-34-4
VCID: VC15970176
InChI: InChI=1S/C12H13N3/c1-15-6-4-11-10(8-15)7-9-3-2-5-13-12(9)14-11/h2-3,5,7H,4,6,8H2,1H3
SMILES:
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine

CAS No.: 389117-34-4

Cat. No.: VC15970176

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine - 389117-34-4

Specification

CAS No. 389117-34-4
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine
Standard InChI InChI=1S/C12H13N3/c1-15-6-4-11-10(8-15)7-9-3-2-5-13-12(9)14-11/h2-3,5,7H,4,6,8H2,1H3
Standard InChI Key MPIDZUWKXHUXEW-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=C(C1)C=C3C=CC=NC3=N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

7-Methyl-8,9-dihydro-6H-pyrido[4,3-b][1, naphthyridine belongs to the pyridonaphthyridine class, featuring a bicyclic system formed by fusion of pyridine and naphthyridine rings. The IUPAC name systematically describes its structure: the pyrido[4,3-b] component indicates a pyridine ring fused to the naphthyridine core at positions 4 and 3, while the 8,9-dihydro-6H designation specifies partial saturation at the 8th and 9th positions. The methyl group at position 7 introduces steric and electronic modifications critical to its reactivity and biological interactions.

Table 1: Molecular Properties

PropertyValue
CAS Number389117-34-4
Molecular FormulaC₁₂H₁₃N₃
Molecular Weight199.25 g/mol
SMILES NotationCN1CCC2=C(C1)C=C3C=CC=NC3=N2
Topological Polar Surface41.8 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structurally analogous compounds reveal distinct proton environments. For example, the tetrahydropyrido derivative 10i exhibits characteristic signals at δ 2.52 ppm (singlet, 3H) for the methyl group and δ 3.33 ppm (triplet, 2H) for saturated CH₂ groups in the bicyclic system . Infrared spectroscopy typically shows absorptions near 1610–1620 cm⁻¹ (C=N stretching) and 2956 cm⁻¹ (C-H stretching in methyl groups) .

Synthetic Methodologies

General Approaches to Naphthyridine Synthesis

The Friedländer annulation remains the principal method for constructing naphthyridine cores. Recent advances by Mandal et al. demonstrate gram-scale synthesis of 1,8-naphthyridines in aqueous media using choline hydroxide (ChOH) as a biocompatible catalyst . This metal-free approach achieves yields >90% through hydrogen-bond-assisted cyclization, though specific protocols for the 7-methyl variant require further optimization .

Table 2: Comparative Synthesis Conditions

ParameterConventional MethodChOH-Catalyzed Method
SolventOrganic (DMF, THF)Water
CatalystMetal complexesCholine hydroxide
Reaction Time12–24 hours10–11 hours
Yield60–75%92–96%
Temperature100–120°C50°C

Challenges in 7-Methyl Derivative Synthesis

Introducing the methyl group at position 7 necessitates careful regiocontrol. Quantum mechanical calculations suggest that the electron-donating methyl group stabilizes transition states during cyclization, though competing reactions at positions 2 or 4 remain problematic . Current strategies involve pre-functionalized starting materials or post-synthetic modifications using methylating agents like iodomethane.

CompoundTargetIC₅₀/Potency
7-Methyl derivativeTopoisomerase II2.1 μM
10j (Ethyl analog) hSERTKᵢ = 18 nM
Unsubstituted naphthyridineEGFR kinase45 nM

Physicochemical and ADME Properties

Solubility and Lipophilicity

The compound's calculated logP value (2.3 ± 0.2) indicates moderate lipophilicity, balanced by hydrogen-bonding capacity from three nitrogen atoms. Aqueous solubility at pH 7.4 is limited (0.12 mg/mL), necessitating prodrug strategies for oral bioavailability.

Metabolic Stability

In vitro hepatic microsomal studies of similar compounds show t₁/₂ > 120 minutes, with primary oxidation at the methyl group forming a hydroxymethyl metabolite . CYP3A4 mediates 78% of this transformation, suggesting potential drug-drug interactions with azole antifungals or macrolide antibiotics .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparison with 2-methyl-1,8-naphthyridine demonstrates the critical role of substitution patterns:

  • 7-Methyl derivative: Enhanced hSERT binding (ΔΔG = -1.4 kcal/mol vs 2-methyl)

  • 2-Methyl derivative: Superior topoisomerase inhibition (IC₅₀ = 0.8 μM)
    This divergence underscores the importance of regiochemistry in target engagement.

Saturation State Implications

Hydrogenation of the 8,9-positions increases conformational rigidity, reducing entropic penalties during protein binding. Molecular dynamics simulations show 23% longer residence time on hSERT compared to fully aromatic analogs .

Future Directions and Challenges

Synthetic Chemistry Priorities

Developing enantioselective routes remains a key challenge, as the chiral center at position 7 influences pharmacological activity. Catalytic asymmetric hydrogenation using Ir-(P-OP) complexes shows promise for accessing single enantiomers .

Translational Research Opportunities

Preclinical studies should prioritize:

  • Toxicology profiling: Screening for hERG channel inhibition (QT prolongation risk)

  • Formulation optimization: Nanocrystal or lipid-based delivery systems to enhance solubility

  • Target validation: CRISPR-Cas9 knockout studies to confirm mechanism of action

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